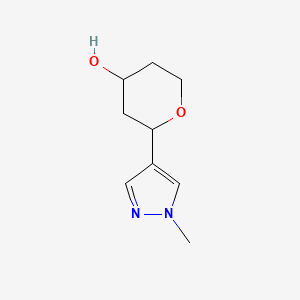

2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol

Description

2-(1-Methyl-1H-pyrazol-4-yl)oxan-4-ol (CAS: CID 64107266) is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position, linked to a tetrahydropyran (oxane) ring system. Its molecular formula is C₉H₁₄N₂O₂, with the SMILES notation CN1C=C(C=N1)C2CC(CCO2)O and InChIKey LRJLNMXBDVGZGP-UHFFFAOYSA-N .

Properties

IUPAC Name |

2-(1-methylpyrazol-4-yl)oxan-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-11-6-7(5-10-11)9-4-8(12)2-3-13-9/h5-6,8-9,12H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJLNMXBDVGZGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CC(CCO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methyl-1H-pyrazole with a suitable epoxide, followed by ring-opening and subsequent cyclization to form the oxan-4-ol structure . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxan-4-one derivatives.

Reduction: Reduction reactions can convert the oxan-4-ol to oxan-4-amine derivatives.

Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

Oxidation: Formation of oxan-4-one derivatives.

Reduction: Formation of oxan-4-amine derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

2-(1-Methyl-1H-imidazol-5-yl)oxan-4-ol

Structural Differences :

- Core Heterocycle : Replaces the pyrazole ring with an imidazole (two adjacent nitrogen atoms in the five-membered ring).

- Substituent Position : The imidazole is substituted at the 5-position, compared to the pyrazole’s 4-position.

Implications :

- No direct data on biological activity or physical properties are available in the provided evidence, but the structural shift may influence interactions with biological targets .

3-(1-Phenyl-1H-pyrazol-4-yl)-1,2-benzisoxazole 2-oxide

Structural Differences :

- Ring System : Incorporates a benzisoxazole fused ring system instead of oxane.

- Substituents : Features a phenyl group on the pyrazole and an oxygenated isoxazole ring.

2-(5-(1-(4-Fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

Structural Differences :

- Substituents : Contains a fluorophenyl group and a thiophene ring, introducing halogen and sulfur atoms.

- Ring System: Includes a dihydro-pyrazole (partially saturated) and a phenolic hydroxyl group.

Structural and Functional Implications

- Pyrazole vs. Imidazole : Pyrazole’s lower basicity (pKa ~2.5) compared to imidazole (pKa ~7.0) may influence protonation states under physiological conditions.

- Oxane vs. Benzisoxazole : The oxane ring offers conformational flexibility, while benzisoxazole provides planar rigidity, affecting molecular docking and crystal packing.

- Substituent Effects : Electron-withdrawing groups (e.g., fluorine in ) and sulfur-containing rings (e.g., thiophene) can modulate electronic density and intermolecular interactions.

Biological Activity

2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and applications based on current research findings.

The biological activity of 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol is primarily attributed to its interaction with various molecular targets. Research indicates that the compound may exert its effects through:

- Enzyme Inhibition : It has been suggested that this compound can inhibit enzymes essential for microbial growth, thus exhibiting antimicrobial properties.

- Receptor Modulation : The compound may also interact with specific receptors, leading to modulation of signaling pathways involved in various biological processes.

Antimicrobial Properties

Studies have indicated that 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol possesses significant antimicrobial and antifungal activities. It has been evaluated for its effectiveness against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values have shown promising results, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Potential

Preliminary studies have explored the anticancer properties of this compound. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT-116 | 1.9 |

| MCF-7 | 2.3 |

These values indicate that 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol may be more effective than some conventional chemotherapeutic agents, such as doxorubicin (IC50 = 3.23 µg/mL) .

Case Studies and Research Findings

Research has focused on synthesizing derivatives of 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol to enhance its biological activity. For instance, modifications to the pyrazole ring have led to compounds with improved potency against specific microbial strains and cancer cells .

Computational Predictions

Computational tools such as PASS (Prediction of Activity Spectra for Substances) have been employed to predict the biological activity of this compound. These predictions suggest a wide range of potential therapeutic effects, including anti-inflammatory and analgesic activities.

Applications in Drug Development

Given its diverse biological activities, 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol is being investigated for:

- Antimicrobial Agents : Developing new drugs to combat antibiotic-resistant bacteria.

- Cancer Therapeutics : Exploring its use as a lead compound in anticancer drug development.

- Research Reagents : Utilizing it as a building block in organic synthesis for complex molecular structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.